molecular formula C11H6F4O2 B5515266 2-(1,1,2,2-Tetrafluoroethyl)chromone CAS No. 242460-36-2

2-(1,1,2,2-Tetrafluoroethyl)chromone

Cat. No.: B5515266
CAS No.: 242460-36-2
M. Wt: 246.16 g/mol
InChI Key: TWQQRWHFBLKMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1,2,2-Tetrafluoroethyl)chromone is an organic compound with the molecular formula C11H6F4O2 It is a derivative of chromone, where the chromone ring is substituted with a tetrafluoroethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)chromone typically involves the reaction of chromone with tetrafluoroethylene under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the tetrafluoroethyl group to the chromone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using high-pressure reactors. The process includes the use of tetrafluoroethylene and chromone in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1,1,2,2-Tetrafluoroethyl)chromone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(1,1,2,2-Tetrafluoroethyl)chromone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)chromone involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1,2,2-Tetrafluoroethyl)chromone is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F4O2/c12-10(13)11(14,15)9-5-7(16)6-3-1-2-4-8(6)17-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQQRWHFBLKMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227414
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242460-36-2
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242460-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1,2,2-Tetrafluoroethyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1,2,2-Tetrafluoroethyl)chromone
Reactant of Route 2
2-(1,1,2,2-Tetrafluoroethyl)chromone
Reactant of Route 3
2-(1,1,2,2-Tetrafluoroethyl)chromone
Reactant of Route 4
2-(1,1,2,2-Tetrafluoroethyl)chromone
Reactant of Route 5
2-(1,1,2,2-Tetrafluoroethyl)chromone
Reactant of Route 6
2-(1,1,2,2-Tetrafluoroethyl)chromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.